molecular formula C14H20N2O4S B7865090 (2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate

(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B7865090
M. Wt: 312.39 g/mol
InChI Key: PESQCPHRXOFIPX-RYUDHWBXSA-N
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Description

(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including an azaniumyl group, a methylsulfanyl group, and a hydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as tert-butyl or benzyl groups to protect the amine and hydroxyl functionalities during the synthesis . The reaction conditions often require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for the efficient and reproducible production of peptides. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings, where the compound is synthesized on a solid support, allowing for easy purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate
  • **(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-methoxyphenyl)propanoate
  • **(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-chlorophenyl)propanoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyphenyl group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds with different substituents .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESQCPHRXOFIPX-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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